molecular formula C12H9N3 B6292180 8-Phenylimidazo[1,2-a]pyrazine;  95% CAS No. 155653-55-7

8-Phenylimidazo[1,2-a]pyrazine; 95%

Cat. No. B6292180
CAS RN: 155653-55-7
M. Wt: 195.22 g/mol
InChI Key: WZNHJWWYANDCED-UHFFFAOYSA-N
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Description

8-Phenylimidazo[1,2-a]pyrazine is a chemical compound that belongs to the class of imidazo[1,2-a]pyrazines . It acts as a versatile scaffold in organic synthesis and drug development .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been a subject of interest in recent years due to their potential applications in various fields . The synthetic methods for these compounds are mainly based on the pattern and position of the substitution .


Molecular Structure Analysis

The molecular structure of 8-Phenylimidazo[1,2-a]pyrazine is characterized by the presence of a phenyl group at the 8-position of the imidazo[1,2-a]pyrazine core . This core structure is a fused ring system containing an imidazole ring and a pyrazine ring .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines, including 8-Phenylimidazo[1,2-a]pyrazine, exhibit a range of reactivities due to their unique structural features . The reactivity of these compounds can be influenced by the pattern and position of the substitution .

Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine serves as a versatile scaffold in organic synthesis and drug discovery. Researchers have made significant progress in developing synthetic methods for this compound. Its reactivity and multifarious biological activity make it an attractive candidate for drug development . The position and pattern of substitution play a crucial role in determining its properties.

Antimicrobial Properties

The synthesis of imidazo[1,2-a]pyrazine-linked 1,2,3-triazole derivatives has shown promise in antimicrobial evaluation. This motif serves as a lead structure for novel drug discovery, emphasizing its potential in combating infectious diseases .

CDK9 Inhibition

Novel imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated as CDK9 inhibitors. Among these, derivatives with pyridin-4-yl in position 2 and benzyl in position 3 of imidazo[1,2-a]pyrazine exhibit potent CDK9 inhibitory activity. Their IC50 value of 0.16 µM highlights their potential in cancer therapy .

Future Directions

The future directions for the research and development of 8-Phenylimidazo[1,2-a]pyrazine could involve further exploration of its synthesis methods, reactivity, and potential applications . This could help the scientific community to bring about future developments .

properties

IUPAC Name

8-phenylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-4-10(5-3-1)11-12-14-7-9-15(12)8-6-13-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZNHJWWYANDCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN3C2=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenylimidazo[1,2-a]pyrazine

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